1,4-Bis(3,7-dimethyloctyl)benzene
Overview
Description
1,4-Bis(3,7-dimethyloctyl)benzene is a clear, colorless liquid . It has a molecular weight of 358.64 and is used as a research chemical .
Molecular Structure Analysis
The molecular formula of 1,4-Bis(3,7-dimethyloctyl)benzene is C26H46 . Its structure conforms to the infrared spectrum and proton, carbon NMR .Physical And Chemical Properties Analysis
1,4-Bis(3,7-dimethyloctyl)benzene has a density of 0.9±0.1 g/cm3 . Its boiling point is 436.0±15.0 °C at 760 mmHg . The refractive index is 1.479 .Scientific Research Applications
Electronic Structure of π-Conjugated Redox Systems
The study of π-conjugated redox systems with borane/borataalkene end groups, including compounds like 1,4-bis(dimesitylboryl)benzene, highlights their potential in the field of organic electronics. These compounds exhibit intense long-wavelength absorption maxima in the visible or near-infrared region, which could be valuable for applications in optoelectronic devices (Fiedler et al., 1996).
Luminescence and Electrochemistry of Benzene-Centered Compounds
The synthesis and study of benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, involving compounds similar to 1,4-bis(dibromoboryl)benzene, offer insights into their luminescence and electrochemical properties. These attributes are important for potential applications in the development of luminescent materials and electrochemical sensors (Weber et al., 2006).
Organometallics and Polymerization Reactions
The phase transfer Pd(0) catalyzed polymerization reactions involving compounds like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene demonstrate their significance in the field of polymer science. These compounds display mesomorphic behavior, indicating their potential use in the creation of novel polymers with specific thermal and mechanical properties (Pugh & Percec, 1990).
Palladium(II) Complexes in Chemistry
The study of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, including 1,4-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene, is significant for understanding the complex behavior of palladium in chemical reactions. These findings could have implications for catalysis and material chemistry (Guerrero et al., 2008).
Synthesis and Characterization in Material Science
The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for the bottom-up synthesis of graphene nanoribbons, underscore the relevance of such compounds in advanced material science, particularly in the synthesis of novel nanomaterials with controlled edge morphology (Patil et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1,4-bis(3,7-dimethyloctyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46/c1-21(2)9-7-11-23(5)13-15-25-17-19-26(20-18-25)16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDSXTPHPOPBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)CCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584519 | |
Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3,7-dimethyloctyl)benzene | |
CAS RN |
211809-80-2 | |
Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.